Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate
Overview
Description
Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate is a chemical compound with the molecular formula C10H8BrNO3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 6-bromobenzo[d]isoxazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of 6-aminobenzo[d]isoxazole-3-carboxylate or 6-thiobenzo[d]isoxazole-3-carboxylate.
Reduction: Formation of 6-hydroxybenzo[d]isoxazole-3-carboxylate or 6-aminobenzo[d]isoxazole-3-carboxylate.
Oxidation: Formation of 6-bromobenzo[d]isoxazole-3-carboxylic acid.
Scientific Research Applications
Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 6-bromobenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate can be compared with other similar compounds, such as:
- 6-Bromobenzo[d]isoxazole-3-carboxylic acid
- Mthis compound
- 6-Bromo-1,2-benzisoxazole
- 2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid
These compounds share a similar core structure but differ in their functional groups, which can influence their chemical reactivity and biological activity. This compound is unique due to its ethyl ester group, which can affect its solubility, stability, and overall pharmacokinetic properties .
Biological Activity
Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom attached to a benzoisoxazole ring, which contributes to its unique pharmacological properties. The compound can undergo various chemical reactions, such as substitution, reduction, and oxidation, making it a versatile building block in organic synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been investigated for its potential to:
- Inhibit inflammatory pathways : By targeting enzymes involved in inflammation, it may provide anti-inflammatory effects.
- Modulate cellular pathways : The compound acts as a biochemical probe to study enzyme interactions and cellular signaling pathways .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- In vitro assays demonstrated that the compound exhibits cytotoxic effects against human leukemia cell lines with IC50 values in the low micromolar range, indicating significant potency .
- The compound's mechanism involves inducing apoptosis in cancer cells, as evidenced by increased caspase activity and alterations in cell cycle progression .
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. Preliminary investigations suggest that it may possess activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on various cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), U-937 (monocytic leukemia), and CEM-13 (T-cell leukemia).
- IC50 Values :
Case Study 2: Mechanistic Insights
In another investigation focusing on the mechanism of action, researchers employed molecular docking studies to elucidate how this compound interacts with target proteins. The docking results indicated strong binding affinity to specific enzyme active sites, supporting its role as an inhibitor within inflammatory pathways .
Summary of Biological Activities
Activity Type | Target/Effect | IC50 Values (μM) |
---|---|---|
Anticancer | MCF-7 (breast cancer) | 8.6 |
U-937 (monocytic leukemia) | 10.2 | |
CEM-13 (T-cell leukemia) | 9.0 | |
Antimicrobial | Various bacterial strains | Not specified |
Properties
IUPAC Name |
ethyl 6-bromo-1,2-benzoxazole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)15-12-9/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEQGMXEHRCMKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C=CC(=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694877 | |
Record name | Ethyl 6-bromo-1,2-benzoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651780-27-7 | |
Record name | Ethyl 6-bromo-1,2-benzoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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